molecular formula C14H15ClO4 B1619362 Diethyl 2-(4-chlorobenzylidene)malonate CAS No. 6827-40-3

Diethyl 2-(4-chlorobenzylidene)malonate

Cat. No. B1619362
CAS RN: 6827-40-3
M. Wt: 282.72 g/mol
InChI Key: MVRRBDRVDOIABW-UHFFFAOYSA-N
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Description

Diethyl 2-(4-chlorobenzylidene)malonate (DCBM) is a chemical compound that has been widely studied for its potential applications in a variety of scientific fields. DCBM is a white crystalline solid with a molecular formula of C14H14ClO4 and a molecular weight of 279.71 g/mol. It is a malonate ester, which is a type of organic compound characterized by the presence of a malonate group. DCBM has been studied for its biochemical and physiological effects, as well as its use in a variety of laboratory experiments.

Scientific Research Applications

1. Applications in Anticancer Drug Synthesis

Diethyl 2-(2-chloronicotinoyl)malonate, a related compound, is a crucial intermediate in the synthesis of small molecule anticancer drugs. These drugs primarily act on cancer cell growth signaling pathways, hindering growth and promoting apoptosis. The efficient synthesis of these intermediates is vital for developing new anticancer therapies (Xiong et al., 2018).

2. Role in Molecular Structure Analysis

Diethyl 2-(4-methylbenzylidene)malonate, a variant of the compound , has been synthesized and analyzed for its molecular structure using techniques like NMR and X-ray diffraction. Such compounds are vital for understanding molecular interactions and the development of new materials (Achutha et al., 2016).

3. Importance in Cyclocondensation Reactions

Malonates, including variants like diethyl malonates, are used in cyclocondensation reactions to produce six-membered heterocycles. This process is significant in the field of organic chemistry for synthesizing various complex molecules (Stadlbauer et al., 2001).

4. Precursor in Multistage Synthesis of Bioactive Compounds

Diethyl 2-((4-nitroanilino)methylene)malonate, similar to the compound of interest, is used as a precursor in synthesizing quinoline derivatives with biological activities like antiviral and anticancer properties. The ease of synthesis of such compounds is critical for pharmaceutical applications (Valle et al., 2018).

5. Supramolecular Architecture Studies

Studies on diethyl malonates, including diethyl 2-[(2/4-hydroxyanilino)methylidene]malonates, provide insights into hydrogen bonding and supramolecular architecture. Such research is fundamental for designing new materials with specific properties (Ilangovan et al., 2013).

properties

IUPAC Name

diethyl 2-[(4-chlorophenyl)methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClO4/c1-3-18-13(16)12(14(17)19-4-2)9-10-5-7-11(15)8-6-10/h5-9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVRRBDRVDOIABW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)Cl)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00304459
Record name Diethyl [(4-chlorophenyl)methylidene]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00304459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-(4-chlorobenzylidene)malonate

CAS RN

6827-40-3
Record name 6827-40-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165832
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl [(4-chlorophenyl)methylidene]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00304459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
S Johari, L Zaharani, H Gorjian, MR Johan… - Research on Chemical …, 2022 - Springer
A novel sublimable organic salt was synthesized, and its chemical structure was characterized by FTIR, 1D NMR, 2D NMR, and elemental analysis. In addition, the thermal phase …
I Meskini, L Toupet, M Daoudi, A Kerbal… - Journal of the Brazilian …, 2010 - SciELO Brasil
β-Amino dicarbonyl compounds comprise a class of useful ligands on the coordination chemistry. In view of their importance, an efficient and facile method for the synthesis of β-amino …
Number of citations: 14 www.scielo.br
O CHO - CATALYTIC EFFECT OF DABCO ON CC AND CN …, 2019 - lib.buet.ac.bd
Tris (2-aminoethyl) amine (Tren) is a commercially available tripodal amine. Tren has been widely used as a ligand in the preparation of metal complexes [1-3]. Sterically hindered …
Number of citations: 2 lib.buet.ac.bd
M Nahar, L Arifun - 2019 - lib.buet.ac.bd
Thesis Title: Catalytic effect of DABCO on CC and CN bond formation reactions Carbon-carbon bond forming reaction is the most useful and fundamental reaction in organic synthesis. …
Number of citations: 0 lib.buet.ac.bd
A Gupta, JK Laha - The Chemical Record, 2023 - Wiley Online Library
Our current unhealthy lifestyle and the exponential surge in the population getting affected by a variety of diseases have made pharmaceuticals or drugs an imperative part of life, …
L Yang, J Zhu, F Xie, X Peng, B Lin, Y Liu… - Russian Journal of …, 2019 - Springer
A highly environmentally friendly procedure was developed for the Knoevenagel condensation of aromatic aldehydes with diethyl malonate in the presence of FeCl 3 and N-…
PK Staleva - 2020 - publications.rwth-aachen.de
5. Alle wesentlichen Quellen von Unterstützung wurden benannt; 6. Wenn immer ein Teil dieser Dissertation auf der Zusammenarbeit mit anderen basiert, wurde von mir klar …
Number of citations: 4 publications.rwth-aachen.de

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